Journal Name:ACS Applied Materials & Interfaces
Journal ISSN:1944-8244
IF:10.383
Journal Website:http://pubs.acs.org/journal/aamick
Year of Origin:2009
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:4890
Publishing Cycle:Monthly
OA or Not:Not
ACS Applied Materials & Interfaces ( IF 10.383 ) Pub Date: 2022-11-17 , DOI:
10.1134/s1023193522110106
AbstractElectrochemical properties of cationic complexes of supramolecular cavitands from the cucurbit[n]uril (CBns) family are studied. Based on the analysis of a complex of systematic data on these compounds, basic regularities characterizing their adsorption behavior are formulated, in particular, the extremely high surface activity and unusually wide adsorption potential region over which the adsorption layer structure is transformed upon changes of the electrode charge value and sign. The varying of concentrations of reactants involved in the complex-formation reaction (the cavitand and inorganic cation) in the studied systems is shown to change significantly the observed picture of adsorption phenomena. The comparative analysis of adsorption data for systems containing supramolecular complexes of cucurbiturils with different cations can back qualitative estimating of their strength constants. It has been established by example of systems containing inclusive complexes of the СВ7 cavitand with organic cation (the cation of 3,3′-diethylthiocarbocyanine iodide dye) and with organic molecules (super-tough complexes with 1-hydroxyadamantan and ferrocene, the strength constants K of 109–1010 М–1 by order of magnitude), that including of neutral organic molecule into the cavitand cavity does not prevent the formation of an exclusive complex with sodium cation and that such a complex is not formed in the presence of organic cation in the cavitand cavity. It was demonstrated by example of the cobaltocene(Сос)/cobaltocenium(Сос+) redox-system studied in the solutions added with СВ7 and СВ7-free ones that the formation of adsorption layer of the Сос+ ⊂ СВ7 supramolecular complex particles preceding an electrode process leads to changing of the electrode reaction rate and mechanism.
ACS Applied Materials & Interfaces ( IF 10.383 ) Pub Date: 2023-07-17 , DOI:
10.1134/s1023193523070066
AbstractA phenomenological model describing the change in the structural characteristics of loose zinc deposits obtained in pulsed current modes is presented. Comparison of experimental data on the structural properties of deposits with the results of model calculations indicates the adequacy of the model. To describe the features of the dendritic deposit growth and to determine the duration of the homogeneous structure formation in pulsed modes, the concept of critical thickness is introduced, at which a sharp change in the loose deposit density occurs. The dependence of the zinc deposit critical thickness on the pulse duty ratio under pulsed current modes is determined. The increasing of the pulse duty ratio leads to denser deposits with rounded dendrite shapes and fewer growth points, as compared with the deposit obtained in galvanostatic mode.
ACS Applied Materials & Interfaces ( IF 10.383 ) Pub Date: 2023-07-17 , DOI:
10.1134/s1023193523070078
AbstractA method is proposed for analytical description of current transients at the template-assisted electrodeposition of metal into porous films in anodic aluminum oxide (AAO). The template-assisted electrodeposition of copper and gold is accomplished. For the copper electrodeposition, it is shown that the experimental data are in quantitative agreement with the calculated values of current without any fitting parameters. The parameters of the AAO film structure including the conicity of pores and the number of dead-end channels are measured and their effect on the process of template-assisted electrodeposition is studied .
ACS Applied Materials & Interfaces ( IF 10.383 ) Pub Date: 2023-05-02 , DOI:
10.1134/s1023193523020039
AbstractDirect methanol fuel cells (DMFCs), as an important alternative energy source for portable devices, have attracted considerable interest because of the high energy density of methanol, the simplicity of processing it as a fuel, and the suitability of storage as a liquid fuel. Nevertheless, fuel cell catalysts suffer from strong adsorption of CO on platinum, which leads to poison on the catalyst’s surface and the prevention of further oxidation of methanol. Improvements are needed in terms of lowering the number of precious metals required for large-scale applications. Carbon powder, carbon nanotubes, and conducting polymer matrix are shown to have high electrocatalytic performance. Consequently, platinum loading has been diminished pointedly with improved Pt utilization. In this sense, particularly in the current study, the electrooxidation of methanol was investigated on Pt, Ru, and metal oxide nanoparticles such as V2O5 and WO3, modified by polyaniline (PANI)-functionalized multi-wall carbon nanotubes (fCNTs) composite electrodes in terms of DMFCs and related applications. Only electrochemical techniques were utilized throughout the synthesis of electrodes. The citrate method was utilized for preparing all of the metal and metal oxide nanoparticles. A comparative study was realized in each step of the experimental study. It was seen that ternary alloy nanosized electrodes showed much more activity than those of mono or bimetallic systems. The prepared electrodes were viewed and analyzed by SEM, EDX, Raman, and TEM techniques. Moreover, kinetic studies were carried out to determine important parameters. As a concluding remark, the current research presents a highly feasible procedure to produce PANI–fCNTs/Pt–Ru–metal oxide nanoparticle composite materials.
ACS Applied Materials & Interfaces ( IF 10.383 ) Pub Date: 2023-05-02 , DOI:
10.1134/s1023193523030102
AbstractA new redox-active composite material based on reduced graphene oxide (RGO), poly-o-phenylenediamine (PPD), and silicotungstic acid (SiW) is studied. The SEM data showed an abrupt decrease in the content of oxygen atoms in the composite as compared to pure graphene oxide (GO). This is associated with its reduction to RGO in the course of RGO–PPD–SiW synthesis. A combination of RGO conductivity and redox catalysis due to the electroactive components (PPD and SiW) enables one to develop various sensors by applying RGO–PPD–SiW onto planar electrodes (screen-printed carbon electrodes, SPCE). In this work, the possibility of developing a sensor for the content of antituberculous antibiotic isoniazid (isonicotinic acid hydrazide C6H7N3O, INAH) is studied. Using the CVA method, it is shown that the concentration dependence of isoniazid oxidation current is linear. The electrocatalytic behavior of the composite during the isoniazid oxidation is also supported by the impedance spectroscopy.
ACS Applied Materials & Interfaces ( IF 10.383 ) Pub Date: 2023-07-17 , DOI:
10.1134/s1023193523070030
AbstractTheoretical aspects of low-carbon steel corrosion in H3PO4 solutions containing FePO4 are considered. In the system under study, reactions of iron with the acid solution and Fe(III) salt are thermodynamically allowed. The oxidizing power of this medium, characterized by the Fe(III)/Fe(II) couple redox potential, is mainly determined by its anionic composition. Phosphate anions of a corrosive medium bind Fe(III) cations into complex compounds, reducing their oxidizing ability. In H3PO4 solutions containing FePO4 and Fe3(PO4)2, the dependence of the system’s redox potential on the Fe(III) and Fe(II) cation relative content is poorly described by the Nernst equation, which is due to the nonequivalent complex formation of these cations with phosphate anions. Analysis of the effect of the studied media convection on the low-carbon steel electrode reactions allowed revealing some of their features. In a FePO4-containing H3PO4 solution, kinetically controlled partial reactions of iron anodic ionization and H+ cathodic reduction, as well as diffusion-controlled Fe(III) cation cathodic reduction, occur on the steel. The FePO4 accelerating effect on the steel corrosion in H3PO4 solution is due only to the Fe(III) reduction but does not affect the H+ reduction and the iron ionization. The value of the Fe(III)-cation diffusion coefficient in the studied corrosive medium was experimentally determined from the data of cyclic voltammetry of the Pt electrode therein and the results of the studying of the cathodic reaction of a steel disk electrode at different rotation velocities. The data on the low-carbon steel corrosion in the flow of the studied media, obtained from the metal samples mass loss, are in full agreement with the results of the study of the electrode partial reactions. An accelerating effect of FePO4 on the steel corrosion in H3PO4 solutions is observed. In this environment, steel corrosion is determined by the convective factor, which is typical of processes with diffusion control. The empirical dependence of the steel corrosion rate on the medium flow intensity is described by the linear dependence k = kst + λw1/2, where kst is the steel corrosion rate in a static medium, w is the rotation velocity of the propeller stirrer that creates the medium flow, λ is the empirical coefficient.
ACS Applied Materials & Interfaces ( IF 10.383 ) Pub Date: 2023-05-02 , DOI:
10.1134/s1023193523030126
Abstract—The effects of mechanical activation in a planetary mill and the addition of fusible additives on the conduction properties of the Li1.3Al0.3Ti1.7(PO4)3 (LATP) solid electrolyte with the NASICON structure are compared. According to the results of impedance measurements, the mechanical activation increases the total conductivity of this material from 0.57 × 10–4 to 1.20 × 10–4 S cm–1, whereas the introduction of 5 wt % of fusible additives LiPO3 and Li2B4O7 increases the conductivity to 1.53 × 10–4 and 1.50 × 10–4 S cm–1, respectively. The electronic conductivity of samples does not exceed 10–9–10–8 S cm–1. According to the temperature dependence of the conductivity, the LATP sample containing Li2B4O7 (5 wt %) demonstrates the lowest activation energy equal to 0.29 eV.
ACS Applied Materials & Interfaces ( IF 10.383 ) Pub Date: 2023-05-02 , DOI:
10.1134/s1023193523040067
AbstractBy using the VASP package, within the framework of the DFT approach, the properties of the ground state of the SrFe1 – xMoxO3 – y oxide with the perovskite structure are calculated for the various values of molybdenum content and oxygen nonstoichiometry. It is shown that the doping procedure as well as the procedure of varying the oxygen content give rise to changes in the charge stage of oxygen ions in the system, which is accompanied by a shift of the Fermi level with respect to the invariant band structure (rigid band model) and the transition to the semimetal conduction type.
ACS Applied Materials & Interfaces ( IF 10.383 ) Pub Date: 2023-05-02 , DOI:
10.1134/s1023193523040134
AbstractMetal-organic frameworks (MOFs) are of great interest material due to its well-defined pores, large surface areas and abundant coordinatable structures. Herein, a {[Zn(BTC)]·2H2O}n·MOF (ZB) (BTC = 1,3,5-Benzenetricarboxylic acid) was synthesized via high-temperature hydrothermal method, then direct carbonization of the combination of {[Zn(BTC)]·2H2O}n·MOF/potassium citrate with different mass ratios a porous carbon composite materials (ZBPC-T-A) was obtained (P refers potassium citrate, C refers porous carbon, T refers the carbonization temperature, and A refers the mass ratio of ZB crystals to potassium citrate). The ZBPC-800-1:5 with mesoporous structure shows a high specific surface area of 1592 ± 36 m2 g–1. To further illustrate the properties of ZBPCs, the MOF-derived porous carbon materials ZBPCs was applied as electrode material for supercapacitor, the results indicate the excellent electrochemical properties, stable multiplicity and cycling performance of ZBPCs. The specific capacitances were 157 ± 3 F g–1 for ZBC-800 and 201 ± 2 F g–1 for ZBPC-800-1:5 at a current density of 1.0 A g–1, respectively. The specific capacitance decay rates were 22.39% for ZBC-800 and 21.90% for ZBPC-800-1:5 when the current density was increased from 1.0 to 10.0 A g–1, respectively. After 5000 cycles, the capacitance retention rate was still 90.41% for ZBPC-800-1:5 at a current density of 1.0 A g–1. The experiments show that the porous carbon composite materials can be used for energy storage, and it provides a new way to prepare porous carbon composite materials derived from MOFs.
ACS Applied Materials & Interfaces ( IF 10.383 ) Pub Date: 2023-05-02 , DOI:
10.1134/s1023193523030059
AbstractThe role of primary (the particles’ size) and secondary (the particles’ content in the material) size effects of metal–ion-exchanger composites in the oxygen electrochemical reduction is elucidated. To this purpose, metal–ion-exchanger particulate composites with different grain size and the metal (Cu) particles’ content are prepared as spherical grains, based on macroporous sulfonic cation-exchange matrix (Lewatit K 2620). X-ray diffraction analysis showed the deposited metal basic particles to be nanosized. A special feature of the metal particles is that during the repeated cycles of their chemical deposition into the ion-exchange matrix pores both the capacity \(\varepsilon ,\) and the particles’ radius \({{r}_{0}}\) increased. On this reason, the primary and secondary size effects appeared being interconnected in a common nanosized complex \(f = {\varepsilon \mathord{\left/ {\vphantom {\varepsilon {{{r}_{0}}}}} \right. \kern-0em} {{{r}_{0}}}}.\) With the increasing of the capacity the complex increased up to certain limiting value, which is connected with percolation transition from separate metal clusters to collective associates. Correspondingly, the reduced oxygen specific amount also reached its constant value. The oxygen electroreduction process reached quasi-steady-state regime.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.30 | 124 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://acs.manuscriptcentral.com/acs
- Submission Guidelines
- https://pubs.acs.org/page/aamick/submission/authors.html#TEMPLATES
- Submission Template
- https://publish.acs.org/publish/author_guidelines?coden=aamick
- Reference Format
- https://endnote.com/downloads/styles/
- Collection Carrier
- Articles Reviews Spotlights Forum Articles Comments